
2,3-ジフェニルキノキサリン-6,7-ジカルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenylquinoxaline-6,7-dicarbonitrile is an organic compound that belongs to the class of quinoxaline derivatives. It has the molecular formula C22H12N4 and a molecular weight of 332.366. This compound is known for its unique chemical structure, which includes two phenyl groups attached to a quinoxaline core with two cyano groups at the 6 and 7 positions.
科学的研究の応用
2,3-Diphenylquinoxaline-6,7-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biological probe and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Safety and Hazards
The safety data sheet for 2,3-Diphenylquinoxaline-6,7-dicarbonitrile indicates that it may cause skin and eye irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled and stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . This reaction requires high temperatures and a strong acid catalyst, such as sulfuric acid, and is usually carried out under reflux conditions for several hours . Another method involves the use of acetic acid at 50°C for 4-8 hours, followed by refluxing in dry ethanol with sulfuric acid for 12 hours .
Industrial Production Methods
Industrial production methods for 2,3-Diphenylquinoxaline-6,7-dicarbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of heterogeneous catalysis is also common in industrial settings to enhance reaction efficiency and reduce energy consumption .
化学反応の分析
Types of Reactions
2,3-Diphenylquinoxaline-6,7-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, or amines.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, amines, and other functionalized derivatives .
作用機序
The mechanism of action of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the cyano groups at the 6 and 7 positions.
6,7-Dimethyl-2,3-diphenylquinoxaline: Contains methyl groups instead of cyano groups at the 6 and 7 positions.
Uniqueness
2,3-Diphenylquinoxaline-6,7-dicarbonitrile is unique due to the presence of cyano groups at the 6 and 7 positions, which significantly influence its chemical reactivity and biological activity. These cyano groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .
特性
IUPAC Name |
2,3-diphenylquinoxaline-6,7-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHAHWKSAJGSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
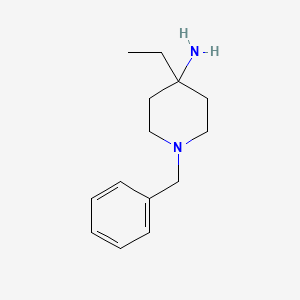
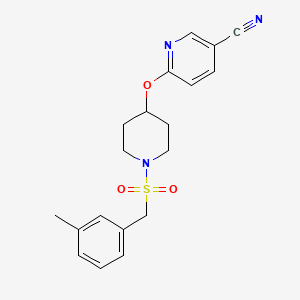
![N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2594379.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2594381.png)
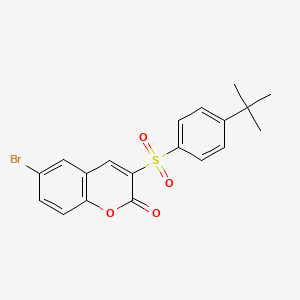

![(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride](/img/structure/B2594384.png)
![5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2594386.png)
![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)
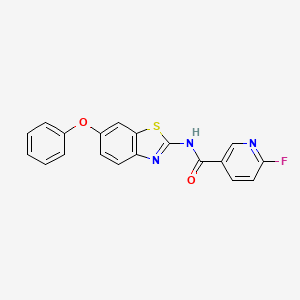
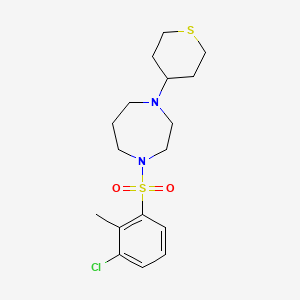
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide](/img/structure/B2594393.png)

